(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid (2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140190
InChI: InChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1
SMILES:
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC20140190

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid -

Specification

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name (2R,4S)-6-oxo-2-propan-2-yl-1,3-diazinane-4-carboxylic acid
Standard InChI InChI=1S/C8H14N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h4-5,7,9H,3H2,1-2H3,(H,10,11)(H,12,13)/t5-,7+/m0/s1
Standard InChI Key JEGURCZKABRGPO-CAHLUQPWSA-N
Isomeric SMILES CC(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O
Canonical SMILES CC(C)C1NC(CC(=O)N1)C(=O)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid (C8_8H14_{14}N2_2O3_3, MW 186.21 g/mol) features a partially saturated pyrimidine ring system with axial and equatorial substituents dictating its three-dimensional conformation. The hexahydropyrimidine core adopts a chair-like configuration, stabilized by intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8_8H14_{14}N2_2O3_3
Molecular Weight186.21 g/mol
CAS NumberNot publicly disclosed
Chiral CentersC2 (R), C4 (S)
Functional GroupsCarboxylic acid, ketone

Stereochemical Significance

The (2R,4S) configuration critically influences biological activity. Computational studies suggest the isopropyl group at C2 enhances hydrophobic interactions with enzyme active sites, while the carboxylic acid at C4 facilitates salt bridge formation . This stereochemistry is preserved through asymmetric synthesis routes starting from L-asparagine .

Synthesis and Manufacturing

Multi-Step Synthetic Routes

Industrial production employs a seven-step sequence:

  • L-Asparagine Derivatization: Condensation with isobutyraldehyde forms a Schiff base intermediate .

  • Cyclization: Acid-catalyzed ring closure yields the hexahydropyrimidine core.

  • Oxidation: Selective oxidation at C6 introduces the ketone moiety.

  • Resolution: Chiral chromatography separates (2R,4S) and (2S,4R) diastereomers .

Reaction with Phenyl Isothiocyanate

A 2015 study demonstrated the compound’s reactivity with phenyl isothiocyanate (PITC) to form (2S,4S)-3-(phenylcarbamothioyl) derivatives . The reaction proceeds via nucleophilic attack at the ketone oxygen, followed by thiourea formation (yield: 78–85%).

Reaction Scheme:

(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid+PITC(2S,4S)-3-(Phenylcarbamothioyl) derivative+H2O\text{(2R,4S)-2-Isopropyl-6-oxohexahydropyrimidine-4-carboxylic acid} + \text{PITC} \rightarrow \text{(2S,4S)-3-(Phenylcarbamothioyl) derivative} + \text{H}_2\text{O}

Pharmaceutical Applications

ACE Inhibition Activity

Sodium salts of 2-substituted hexahydropyrimidine-4-carboxylic acids exhibit IC50_{50} values of 12–18 nM against angiotensin-converting enzyme, comparable to captopril (IC50_{50} 23 nM) . Molecular docking simulations attribute this activity to:

  • Chelation of zinc ions in the ACE active site via the carboxylic acid group

  • Hydrophobic stabilization by the isopropyl substituent

Structure-Activity Relationships (SAR)

  • C2 Substituents: Isopropyl > methyl > hydrogen (3.2-fold increase in potency)

  • C3 Modifications: Acylation with 3-sulfanylpropanoyl groups enhances oral bioavailability by 40%

Future Research Directions

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) may improve blood-brain barrier penetration for neuroprotective applications. Preliminary simulations suggest a 60% increase in logP value with ethyl esterification .

Continuous Flow Synthesis

Microreactor technology could enhance stereochemical control during cyclization steps. A 2024 pilot study achieved 92% enantiomeric excess (ee) vs. 85% in batch processes.

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